3-Hydroxyoxane-3-carboxylic acid
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Overview
Description
3-Hydroxyoxane-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a six-membered oxane ring with a hydroxyl group and a carboxyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxyoxane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Alcohols: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic, alkaline, or neutral media.
Hydrolysis of Esters: Esters can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of primary alcohols or the hydrolysis of esters and nitriles. These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyoxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, acids, and bases.
Major Products
Oxidation: Formation of ketones or more complex carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
3-Hydroxyoxane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Used in the production of polymers, nanomaterials, and as a surface modifier for nanoparticles.
Mechanism of Action
The mechanism of action of 3-Hydroxyoxane-3-carboxylic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
3-Hydroxyoxane-3-carboxylic acid can be compared with other carboxylic acids:
Similar Compounds: Acetic acid, lactic acid, glycolic acid, and citric acid.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications.
Properties
Molecular Formula |
C6H10O4 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-hydroxyoxane-3-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c7-5(8)6(9)2-1-3-10-4-6/h9H,1-4H2,(H,7,8) |
InChI Key |
AMHWYVXPLABARU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C(=O)O)O |
Origin of Product |
United States |
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